molecular formula C9H17NO B14335247 1-Ethylazocan-2-one CAS No. 103039-86-7

1-Ethylazocan-2-one

Cat. No.: B14335247
CAS No.: 103039-86-7
M. Wt: 155.24 g/mol
InChI Key: KTXIRTMXSAEEQA-UHFFFAOYSA-N
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Description

1-Ethylazocan-2-one is an 8-membered lactam (azocane ring system) featuring an ethyl substituent at the 1-position. Lactams, cyclic amides, are critical in pharmaceutical and materials science due to their conformational flexibility and hydrogen-bonding capabilities. The azocan-2-one scaffold is less common than smaller lactams (e.g., 5-membered pyrrolidin-2-one or 7-membered azepan-2-one), but its larger ring size may offer unique properties, such as reduced ring strain and enhanced solubility compared to smaller analogs.

Properties

CAS No.

103039-86-7

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-ethylazocan-2-one

InChI

InChI=1S/C9H17NO/c1-2-10-8-6-4-3-5-7-9(10)11/h2-8H2,1H3

InChI Key

KTXIRTMXSAEEQA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylazocan-2-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process. For example, the use of a strong acid like sulfuric acid or a base like sodium hydroxide can promote the formation of the azocane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylazocan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The nitrogen atom in the azocane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted azocanes depending on the reagents used.

Scientific Research Applications

1-Ethylazocan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethylazocan-2-one involves its interaction with specific molecular targets. The nitrogen atom in the azocane ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Ring Size Substituents Molecular Weight (g/mol) Notable Properties Applications References
1-Ethylazocan-2-one 8 Ethyl at N1 Not reported Hypothetical: High flexibility Drug delivery (speculative) -
1-Ethyl-5-methyl-1,5-benzodiazepin-2-one 7 Ethyl (N1), methyl (C5) Not reported Salt form (HCl) enhances stability Pharmaceuticals (BZD analogs)
Pyrrolidin-2-one 5 None 85.1 High ring strain, polar Solvent, polymer precursor General
Ethyl 1H-imidazole-1-acetate - Ethyl ester 168.17 (C8H10N2O2) Imidazole backbone, ester group Pharma, agrochemicals

Key Observations:

Ring Size and Stability: Smaller lactams like pyrrolidin-2-one (5-membered) exhibit higher ring strain but greater polarity, favoring industrial applications . The 7-membered benzodiazepin-2-one in incorporates aromaticity (benzene ring), enhancing rigidity and binding affinity in pharmaceuticals .

Substituent Effects :

  • Ethyl groups, as seen in this compound and 1-ethyl-5-methyl-benzodiazepin-2-one, increase lipophilicity, which may improve membrane permeability in drug candidates .
  • highlights 1-ethyl-3-methylimidazolium chloride, where ethyl and methyl groups synergistically enhance ionic liquid properties (e.g., low melting point) .

Synthetic Complexity: Synthesis of medium-to-large lactams (e.g., azocan-2-one) often requires specialized ring-closing methodologies, such as Yamaguchi or Mitsunobu reactions, whereas smaller lactams are more straightforward to prepare .

Physicochemical and Application Comparisons

Table 2: Physicochemical and Application Data

Compound Solubility Melting Point (°C) Purity Key Applications References
This compound Not reported Not reported - Hypothetical: Bioactive scaffolds -
1-Ethyl-5-methyl-1,5-benzodiazepin-2-one HCl Water-soluble (salt form) Not reported >98% CNS therapeutics
1-Ethyl-3-methylimidazolium chloride Highly soluble (polar solvents) 87 >98% Ionic liquids, electrolytes

Key Findings:

  • Solubility : Salt forms (e.g., hydrochloride in ) significantly improve water solubility, a critical factor for drug bioavailability .
  • Purity Standards : High-purity (>98%) compounds, as seen in , are essential for industrial and pharmaceutical reproducibility .

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